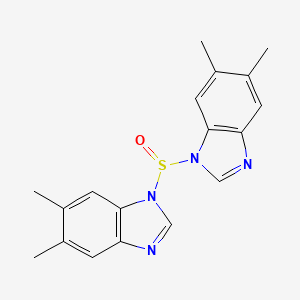![molecular formula C21H26N2O B4685460 N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-isopropylphenyl)ethyl]urea](/img/structure/B4685460.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-isopropylphenyl)ethyl]urea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-isopropylphenyl)ethyl]urea, commonly known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
L-745,870 acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system. By blocking the activity of the dopamine D4 receptor, L-745,870 can modulate the release of dopamine in these regions, which can have a significant impact on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that L-745,870 can modulate the release of dopamine in various regions of the brain, leading to changes in mood, cognition, and behavior. In animal studies, L-745,870 has been shown to improve cognitive function and reduce impulsivity. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using L-745,870 in lab experiments is its high affinity and selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and behavioral processes. However, one limitation of using L-745,870 is that it may have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on L-745,870. One area of interest is the development of more selective dopamine D4 receptor antagonists, which could help to minimize off-target effects. Another area of interest is the investigation of L-745,870 in combination with other drugs, such as antipsychotics or antidepressants, to determine whether it can enhance their efficacy. Finally, there is a need for further clinical trials to determine the safety and efficacy of L-745,870 in the treatment of various psychiatric disorders.
Aplicaciones Científicas De Investigación
L-745,870 has been extensively studied for its potential use in the treatment of various psychiatric disorders. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. Studies have suggested that L-745,870 may be effective in the treatment of schizophrenia and N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-isopropylphenyl)ethyl]urea, as well as other disorders such as depression and substance abuse.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(4-propan-2-ylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-14(2)16-7-9-17(10-8-16)15(3)22-21(24)23-20-12-11-18-5-4-6-19(18)13-20/h7-15H,4-6H2,1-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWYXEDGRDUGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4685382.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4685395.png)
![4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B4685404.png)
![2-cyano-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4685409.png)
![dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate](/img/structure/B4685417.png)
![methyl 3-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4685426.png)
![N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4685429.png)
![3-(4-ethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4685441.png)

![2'-(5-bromo-2-methoxybenzoyl)-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4685450.png)
![2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4685457.png)
![N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685459.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4685479.png)
